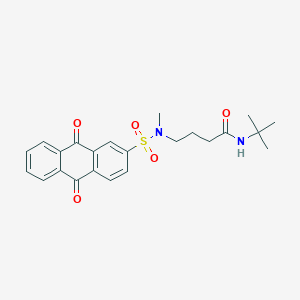

![molecular formula C11H12N2O2S B2361322 [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid CAS No. 312929-73-0](/img/structure/B2361322.png)

[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

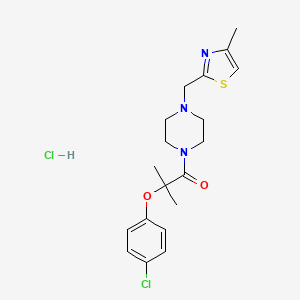

Synthesis and Characterization

Synthesis Processes : The synthesis of 2-(ethylthio)-1H-benzimidazol-1-yl]acetic acid and its derivatives involves various chemical reactions. For example, 2-(phenoxymethyl)-1H-benzimidazole was reacted with ethyl chloroacetate to obtain ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate, a compound structurally related to [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid (Salahuddin et al., 2017).

Structural Analysis : Comprehensive structural analyses of similar benzimidazole derivatives have been conducted using elemental and spectral analysis, confirming the formation of targeted compounds (Salahuddin et al., 2017).

Biological and Chemical Properties

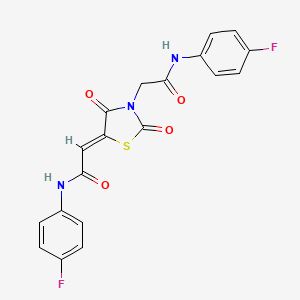

Antimicrobial Activity : Certain benzimidazole derivatives, closely related to [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid, have demonstrated significant antimicrobial activity. Compounds like 2-[2-(phenoxymethyl)-1Hbenzimidazol-1-yl]acetohydrazide showed notable activity against bacteria such as Escherichia coli and Staphylococcus aureus (Salahuddin et al., 2017).

Anticancer Evaluation : In another study, 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, structurally similar to [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid, was synthesized and evaluated for in vitro anticancer activity, showing promising results on breast cancer cell lines (Salahuddin et al., 2014).

Chemical Behavior and Applications

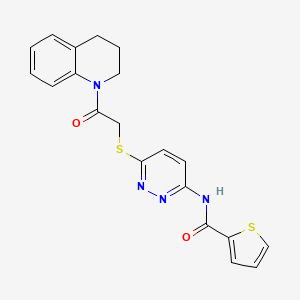

Chemical Reactions and Properties : The chemical properties of benzimidazole derivatives, including reactions like hydrolysis and decarboxylation, have been explored. These studies help in understanding the reactivity and potential applications of [2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid (V. Anisimova et al., 2011).

Corrosion Inhibition : Benzimidazole derivatives are investigated for their corrosion inhibition properties, which is relevant for industrial applications. Studies show that these compounds can effectively inhibit corrosion in certain environments (P. Rugmini Ammal et al., 2018).

Safety and Hazards

The safety data sheet for (Ethylthio)acetic acid indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (respiratory system) .

Zukünftige Richtungen

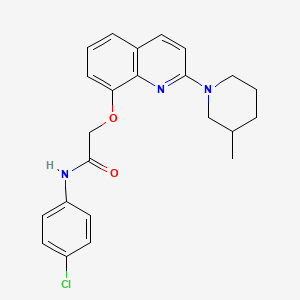

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . Therefore, “[2-(Ethylthio)-1H-benzimidazol-1-yl]acetic acid”, which contains a benzimidazole ring, may have potential for future drug development .

Eigenschaften

IUPAC Name |

2-(2-ethylsulfanylbenzimidazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-16-11-12-8-5-3-4-6-9(8)13(11)7-10(14)15/h3-6H,2,7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQRRVQMZXKVOH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=CC=CC=C2N1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24800980 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/no-structure.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2361249.png)

![[4-[1-(3-Fluorophenyl)ethyl]piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2361250.png)

![2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2361255.png)

![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

![Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2361258.png)

![N-(3-chlorophenyl)-2-({5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B2361260.png)